(5-aminopyrimidin-4-yl)methanol
Description
(5-Aminopyrimidin-4-yl)methanol (molecular formula: C₅H₇N₃O, molecular weight: 125.13 g/mol) is an aminomethanol derivative of pyrimidine. Its structure features a pyrimidine ring with an amino group (-NH₂) at the 5-position and a hydroxymethyl group (-CH₂OH) at the 4-position (Figure 1). This arrangement enables hydrogen bonding and π-stacking interactions, making it valuable in pharmaceutical research, particularly for enzyme inhibition and receptor modulation .
Synthesis: The compound is typically synthesized by reacting 5-aminopyrimidine with formaldehyde under basic conditions.
Properties
CAS No. |
1554422-56-8 |
|---|---|
Molecular Formula |
C5H7N3O |
Molecular Weight |
125.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-aminopyrimidin-4-yl)methanol typically involves the reaction of 5-aminopyrimidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst would be necessary to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Aminopyrimidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: (5-Aminopyrimidin-4-yl)carboxylic acid.
Reduction: (5-Aminopyrimidin-4-yl)methane.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Aminopyrimidin-4-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5-aminopyrimidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the hydroxymethyl group can participate in additional interactions, stabilizing the compound within the binding site. These interactions can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect .
Comparison with Similar Compounds
Key Structural Variations
The biological and chemical properties of pyrimidine derivatives depend critically on substituent type and position. Below is a comparative analysis with structurally related compounds:
| Compound Name | Substituents | Key Features | Biological Implications |
|---|---|---|---|
| (5-Aminopyrimidin-4-yl)methanol | 5-NH₂, 4-CH₂OH | Planar aromatic core; dual H-bond donor/acceptor sites. | Enhanced enzyme binding via H-bonding . |
| 4-Amino-2-methoxypyrimidin-5-ylmethanol | 4-NH₂, 5-CH₂OH, 2-OCH₃ | Methoxy group at 2-position reduces electron density. | Lower solubility compared to amino derivatives . |
| 2-Methoxy-5-methylpyrimidin-4-amine | 4-NH₂, 5-CH₃, 2-OCH₃ | Methyl group at 5-position increases hydrophobicity. | Potential for membrane permeability in drug design . |
| [5-Amino-2-(trifluoromethyl)pyridin-4-yl]methanol | Pyridine core, 5-NH₂, 4-CH₂OH, 2-CF₃ | Trifluoromethyl group enhances lipophilicity and metabolic stability. | Broad applications in agrochemicals . |
Figure 1 : Structural comparison highlighting functional group variations.
Functional Group Impact
- Amino Group (-NH₂): Enhances nucleophilicity and H-bonding capacity, critical for interactions with biological targets (e.g., kinases) .
- Hydroxymethyl Group (-CH₂OH) : Improves water solubility and provides a site for further chemical modifications (e.g., esterification) .
- Methoxy (-OCH₃) and Trifluoromethyl (-CF₃) : Electron-withdrawing groups alter electron density, affecting reactivity and binding selectivity .
Target-Specific Interactions
This compound has shown promise in inhibiting enzymes like dihydrofolate reductase (DHFR), where the amino group binds to catalytic residues, and the hydroxymethyl group stabilizes the enzyme-inhibitor complex . In contrast, 2-(Trifluoromethyl)pyrimidin-5-yl)methanol exhibits stronger binding to hydrophobic enzyme pockets due to its -CF₃ group .
Comparative Pharmacokinetics
- Solubility: The hydroxymethyl group in this compound improves aqueous solubility (logP ~0.5) compared to methyl-substituted analogs (logP ~1.2) .
- Metabolic Stability: Trifluoromethyl derivatives (e.g., [5-Amino-2-CF₃-pyridin-4-yl]methanol) resist oxidative metabolism, extending half-life in vivo .
Derivatization Potential
The hydroxymethyl group in this compound allows for:
- Esterification : To enhance lipophilicity.
- Glycosylation : For prodrug development .
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